

The Discovery and Synthesis of BRD4 Ligand 6: A Dihydroquinazolinone-Based Inhibitor

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Compound of Interest

Compound Name: *BRD4 ligand 6 TFA*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of BRD4 ligand 6, a potent dihydroquinazolinone-based inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, specifically targeting BRD4. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to BRD4 and Its Role in Disease

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that recognizes and binds to acetylated lysine residues on histones and other proteins.^{[1][2]} This interaction is crucial for the regulation of gene transcription. BRD4 plays a significant role in various cellular processes, including cell cycle progression, and is implicated in the development and progression of numerous diseases, particularly cancer.^[3] By recruiting transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), BRD4 promotes the expression of oncogenes such as c-Myc.^{[3][4]} Consequently, the development of small molecule inhibitors that disrupt the interaction between BRD4 and acetylated histones has become a promising therapeutic strategy.

Discovery of a Dihydroquinazolinone-Based BRD4 Ligand

The subject of this guide, a potent dihydroquinazolinone-based BRD4 inhibitor referred to as "compound 6," has been identified as a key scaffold for the development of more advanced therapeutic agents, including proteolysis targeting chimeras (PROTACs).^[5] The discovery of this class of inhibitors stems from efforts to identify novel chemical structures that can effectively mimic the acetyl-lysine binding motif and occupy the hydrophobic pocket of the BRD4 bromodomain. While the initial discovery of this specific "compound 6" is not detailed in a standalone publication, its significance is highlighted in the work by Zhang et al. (2020), where it serves as the foundational BRD4-binding warhead for a novel class of BRD4-degrading PROTACs.^[5]

Quantitative Biological Data

The following table summarizes the key quantitative data for the dihydroquinazolinone-based BRD4 inhibitor "compound 6" and a derivative PROTAC, compound 21, as reported by Zhang et al. (2020).^[5]

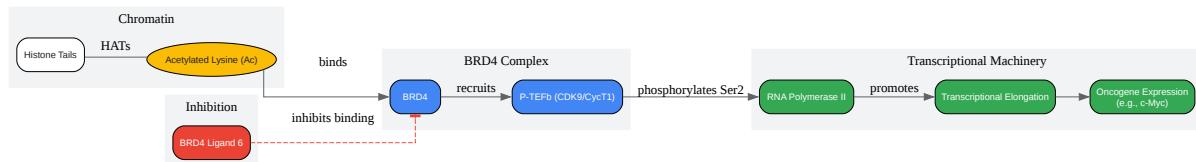
Compound	Target	Assay	IC50 (nM)	Cell Line	Anti-proliferative IC50 (μM)
Compound 6	BRD4 (BD1)	-	-	THP-1	-
Compound 21 (PROTAC derivative)	BRD4 (BD1)	Biochemical Assay	41.8	THP-1	0.81

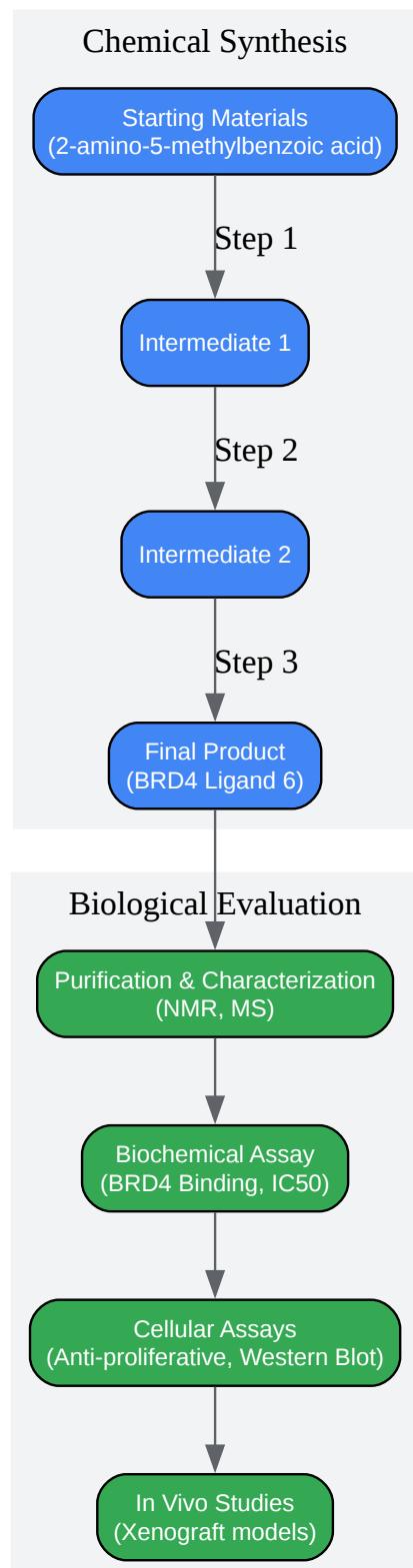
Note: The original publication did not provide a specific IC50 value for compound 6's inhibition of BRD4, but it was described as a "potent" inhibitor that formed the basis for the more active PROTAC derivative, compound 21. Compound 21 was found to be four times more potent than compound 6 in inhibiting the growth of the THP-1 cell line.^[5]

Signaling and Experimental Workflow Diagrams

To visually represent the biological context and experimental approaches related to BRD4 and its inhibitors, the following diagrams have been generated using the Graphviz DOT language.

BRD4-Mediated Transcriptional Activation Pathway



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- 5. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
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